4-Bromo-2-fluorophenyl-DL-alanine
Description
4-Bromo-2-fluorophenyl-DL-alanine is a synthetic amino acid derivative featuring a phenylalanine backbone substituted with bromine (Br) at the para (4th) position and fluorine (F) at the ortho (2nd) position of the aromatic ring. This compound combines the steric bulk of bromine with the electronegativity of fluorine, making it a unique candidate for studying halogen effects in medicinal chemistry and biochemical applications.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
2-(4-bromo-2-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c1-5(9(13)14)12-8-3-2-6(10)4-7(8)11/h2-5,12H,1H3,(H,13,14) |
InChI Key |
KZAUDROQLRSXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluorophenyl-DL-alanine typically involves the introduction of bromine and fluorine atoms onto a phenylalanine scaffold. One common method is the halogenation of phenylalanine derivatives using brominating and fluorinating agents under controlled conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorophenyl-DL-alanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
Scientific Research Applications
4-Bromo-2-fluorophenyl-DL-alanine in Medicinal Chemistry
this compound is used in the design of novel pharmaceuticals. Its unique structure enhances its stability and binding properties compared to similar compounds, making it valuable in research settings. The halogen substituents can enhance binding affinity and selectivity, leading to potential applications as enzyme inhibitors or therapeutic agents. Studies involving this compound focus on its interactions with various enzymes. For example, phosphonic acid analogs of fluorinated phenylalanines have been evaluated for their inhibitory activity against aminopeptidases.
Structural Similarity and Biological Activity
Several compounds share structural similarities with this compound. The unique substitution pattern on the phenyl ring of this compound imparts specific reactivity and biological activity.
Examples of similar compounds:
- 5-Bromo-2-fluoroaniline: Contains bromine and fluorine on the aniline ring and is used in pharmaceutical synthesis.
- 2-(5-Bromo-2-fluorophenyl)alanine: Features a similar substitution pattern and exhibits distinct reactivity due to the substitution.
- DL-3-(4-Fluorophenyl)alanine: Fluorinated at position 4 on the phenyl ring and inhibits protein synthesis, acting as a phenylalanine antagonist.
Table of Structurally Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Bromo-2-fluoroaniline | Contains bromine and fluorine on aniline ring | Used in pharmaceutical synthesis |
| 2-(5-Bromo-2-fluorophenyl)alanine | Similar substitution pattern | Exhibits distinct reactivity due to substitution |
| DL-3-(4-Fluorophenyl)alanine | Fluorinated at position 4 on phenyl ring | Inhibits protein synthesis; acts as a phenylalanine antagonist |
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorophenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-2-fluorophenyl-DL-alanine with structurally related phenylalanine derivatives, emphasizing substituent positions, molecular properties, and applications:
Key Observations:
Fluorine’s electronegativity (4-Fluoro-DL-phenylalanine) improves metabolic stability and bioavailability .
Substituent Position :
- Ortho-fluorine (as in this compound) introduces steric and electronic effects that may alter substrate recognition in enzymes compared to meta- or para-substituted analogs .
Synthetic Utility: Bromine in 4-Bromo-DL-phenylalanine enables Suzuki-Miyaura cross-coupling reactions, a property likely shared with this compound for derivatization .
Biological Activity :
- 3-Fluoro-DL-phenylalanine exhibits antibacterial properties, suggesting that halogen position significantly impacts biological function .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2-fluorophenyl-DL-alanine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of phenylalanine precursors. For example, bromo- and fluoro-substituted benzaldehyde intermediates (e.g., 4-bromo-2-fluorobenzaldehyde) can undergo Strecker synthesis or reductive amination with appropriate nucleophiles. Reaction temperature and pH must be tightly controlled: higher temperatures (80–100°C) improve halogen incorporation but may degrade the amino acid backbone. Catalytic systems like Pd/C or CuI can enhance regioselectivity for bromine at the para position and fluorine at the ortho position .
Q. How can enantiomeric purity of this compound be determined?
- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20, v/v) resolves DL enantiomers. Retention times for D- and L-forms typically differ by 1.2–1.5 minutes. Alternatively, circular dichroism (CD) spectroscopy at 220–240 nm can distinguish enantiomers based on Cotton effects .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to decomposition at room temperature. Store at 0–6°C in amber vials under nitrogen atmosphere. Periodic NMR analysis (e.g., ¹H at 500 MHz in D₂O) monitors degradation, such as dehalogenation (loss of Br/F signals) or racemization (appearance of D/L peak splitting) .
Advanced Research Questions
Q. How do steric and electronic effects of bromo/fluoro substituents influence Suzuki-Miyaura coupling in derivatizing this compound?
- Methodological Answer : The electron-withdrawing fluorine at the ortho position deactivates the phenyl ring, slowing coupling kinetics. Use Pd(PPh₃)₄ with a bulky ligand (e.g., SPhos) to enhance reactivity. Optimize base (Cs₂CO₃ > K₂CO₃) and solvent (DME:H₂O 4:1) to minimize protodeboronation. Monitor by LC-MS for cross-coupled byproducts (e.g., diaryl species) .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual Pd in synthesized compounds) or assay conditions. Perform ICP-MS to quantify metal contaminants (<1 ppm acceptable). Validate biological assays with orthogonal methods:
- In vitro: Compare radiolabeled vs. fluorescent tracer uptake in cell lines.
- In silico: MD simulations to assess binding pocket interactions with bromo/fluoro substituents .
Q. How can factorial design optimize the synthesis of this compound derivatives for high-throughput screening?
- Methodological Answer : A 2³ factorial design evaluates three variables (temperature, catalyst loading, reaction time) at two levels. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 70°C | 90°C |
| Catalyst | 2 mol% | 5 mol% |
| Time | 12 h | 24 h |
| Response surface methodology (RSM) identifies optimal conditions for yield and purity. ANOVA analysis prioritizes significant factors (p < 0.05) . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
